molecular formula C26H25NO5 B3233284 Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid CAS No. 1352435-52-9

Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

Cat. No. B3233284
CAS RN: 1352435-52-9
M. Wt: 431.5 g/mol
InChI Key: CJDCTKLQKDWTLG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C25H23NO5 and it has a molecular weight of 417.45 .


Chemical Reactions Analysis

The chemical reactions involving “Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid” are not explicitly mentioned in the available resources .

Scientific Research Applications

Supramolecular Soft Materials

Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is used as a building block for the self-assembly/co-assembly process in the formation of supramolecular gels . These gels present various morphologies like dendrimer, spherulite, and vesicle . The Fmoc motif protects the amino groups and facilitates gelation through additional π-π interactions .

Synthesis of Active Esters

Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid can be used for the synthesis of several commonly used active esters of Fmoc-/Boc-/Z-amino acids . These include pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl, and succinimidyl esters .

Bioapplications

Supramolecular soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) have attracted considerable attention in many fields because of their impressive inherent features . The potential of supramolecular soft materials is being widely explored as an excellent platform for bioapplications (tissue engineering, drug delivery, therapeutics, biosensing, biomonitoring, etc.) .

Shape Memory Engineering

Due to their special features including solid-like rheology and swelling–shrinking behaviors, gels and hydrogels have found applicability in many areas including shape memory engineering .

Actuators

Gels and hydrogels, which can be formed using Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, are also used in actuators .

Ophthalmological Viscoelastic Devices

The unique properties of these gels and hydrogels make them suitable for use in ophthalmological viscoelastic devices .

Mechanism of Action

The mechanism of action of “Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid” is not explicitly mentioned in the available resources .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for the use and study of “Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid” are not explicitly mentioned in the available resources .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(15-25(28)29)27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDCTKLQKDWTLG-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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